Methyl 4-(2-((2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)amino)-2-oxoacetamido)benzoate
Description
Methyl 4-(2-((2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)amino)-2-oxoacetamido)benzoate is a structurally complex benzoate ester derivative featuring a thiophene ring, cyclopropyl group, and hydroxy substituents. Its synthesis typically involves multi-step coupling reactions, including amide bond formation and esterification, as seen in analogous compounds . The molecule’s design integrates pharmacophores (thiophene, cyclopropane) that enhance binding affinity and metabolic stability, making it relevant to medicinal chemistry research targeting intracellular allosteric binding sites .
Properties
IUPAC Name |
methyl 4-[[2-[(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)amino]-2-oxoacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-26-18(24)12-4-8-14(9-5-12)21-17(23)16(22)20-11-19(25,13-6-7-13)15-3-2-10-27-15/h2-5,8-10,13,25H,6-7,11H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZFDEBOOVEHTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2CC2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(2-((2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)amino)-2-oxoacetamido)benzoate, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural formula:
Its molecular weight is approximately 388.44 g/mol. The presence of a cyclopropyl group, a thiophene ring, and an amide linkage contributes to its unique biological profile.
1. Inhibition of Carbonic Anhydrase Isozymes:
Research indicates that compounds structurally related to this compound may exhibit inhibitory effects on carbonic anhydrase (CA) isozymes, particularly CAIX, which is overexpressed in various tumors. This inhibition could lead to an acidification of the tumor microenvironment, potentially hindering tumor growth and metastasis .
2. Anticancer Properties:
Studies suggest that the compound may possess anticancer properties due to its structural similarity to known CA inhibitors. The binding affinity of related compounds to CAIX has been documented with low dissociation constants (Kd), indicating strong interactions that could be leveraged for therapeutic purposes .
Case Studies and Experimental Data
Several studies have investigated the biological activity of related compounds. Below are summarized findings from various research articles:
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes. Understanding the synthetic routes can provide insights into optimizing yields for further biological testing.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Target Compound
- Core Structure : Benzoate ester with a 4-substituted acetamido group.
- Key Substituents :
- Thiophen-2-yl group (electron-rich aromatic ring).
- 2-Cyclopropyl-2-hydroxyethyl moiety (conformationally restricted alkyl chain).
- Oxoacetamido linker (amide bond with ketone functionality).
Analogues
a) Ethyl 4-[2-benzamido-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoates (4a-j)
- Core Structure : Similar benzoate ester backbone.
- Key Differences: Replaces thiophene/cyclopropane with thiazolidinone and benzamido groups.
- Synthesis : Utilizes dimethyl acetylenedicarboxylate (DMAD) for cyclization, differing from the target compound’s amide coupling .
b) 2-(2-Ethoxy-2-oxoacetamido)benzoic Acid
- Core Structure : Simpler benzoic acid derivative.
- Key Differences : Lacks thiophene and cyclopropane; features ethoxy-oxoacetamido group.
- Synthesis: Derived from 2-aminobenzoic acid and ethyl chlorooxoacetate, a simpler one-step reaction .
c) Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (Metsulfuron methyl ester)
- Core Structure : Benzoate ester with sulfonylurea linkage.
- Key Differences : Triazine ring replaces thiophene; sulfonylurea group instead of hydroxyethyl-cyclopropane.
Functional and Application Differences
- Target Compound : Designed for fluorescence-based ligand studies in intracellular allosteric binding sites due to thiophene’s π-conjugation and cyclopropane’s rigidity .
- Metsulfuron methyl ester : Herbicidal activity via acetolactate synthase (ALS) inhibition, leveraging the triazine-sulfonylurea motif .
- Phenacyl benzoate derivatives (e.g., 2-(4-Chlorophenyl)-2-oxoethyl 4-hydroxybenzoate): Serve as photo-removable protecting groups or intermediates for heterocyclic synthesis .
Physicochemical Properties
- Solubility : The target compound’s thiophene and cyclopropane enhance lipophilicity (logP ~3.5*), whereas sulfonylurea herbicides (e.g., metsulfuron) are more polar (logP ~0.5) .
- Stability : Cyclopropane and hydroxyethyl groups may introduce steric hindrance, reducing hydrolysis rates compared to simpler esters like ethyl 4-hydroxybenzoate .
Research Implications
The target compound’s unique combination of thiophene and cyclopropane offers distinct advantages in drug design, such as improved target engagement and resistance to oxidative metabolism. However, its synthetic complexity (~50% yield) limits scalability compared to high-yield agrochemicals like metsulfuron methyl ester . Future studies should explore structure-activity relationships (SAR) by modifying the cyclopropane or thiophene moieties, guided by precedents in triazine-based herbicides and phenacyl benzoate photochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
